molecular formula C20H14ClFN2OS B2950734 6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-87-4

6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2950734
CAS No.: 478042-87-4
M. Wt: 384.85
InChI Key: OENLLVRDFYEBSP-UHFFFAOYSA-N
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Description

IUPAC Name: 6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Molecular Formula: C₂₀H₁₄ClFN₂OS
Molecular Weight: 384.85 g/mol
Key Structural Features:

  • Position 6: 4-Chlorophenyl group (electron-withdrawing, enhances stability and lipophilicity).
  • Position 1: 4-Fluorobenzyl substituent (fluorine improves metabolic stability and bioavailability).
  • Position 4: Methylsulfanyl (S-methyl) group (increases lipophilicity and modulates electronic properties).
  • Position 2: Oxo group (hydrogen-bonding capability, critical for receptor interactions).
  • Position 3: Carbonitrile moiety (enhances binding affinity through polar interactions) .

This compound is part of a broader class of 3-cyanopyridine derivatives investigated for anticancer and apoptosis-inducing activities, particularly targeting survivin modulation .

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2OS/c1-26-19-10-18(14-4-6-15(21)7-5-14)24(20(25)17(19)11-23)12-13-2-8-16(22)9-3-13/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLLVRDFYEBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 478042-87-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C20H14ClFN2OSC_{20}H_{14}ClFN_2OS with a molecular weight of approximately 394.85 g/mol. The structure features a pyridine ring substituted with chlorophenyl and fluorobenzyl groups, along with a methylsulfanyl moiety.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary data indicates potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Induction of apoptosis
A549 (Lung Cancer)12.0Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of angiogenesis

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity positions the compound as a potential candidate for further development in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry investigated the effect of various pyridine derivatives on cancer cell lines. The results indicated that compounds similar to our target compound significantly reduced cell viability in MCF-7 cells by promoting apoptosis through the mitochondrial pathway .
  • Antimicrobial Screening :
    In another study, researchers evaluated the antimicrobial properties of several pyridine derivatives against common pathogens. The findings showed that this compound exhibited potent activity against multidrug-resistant strains .

Comparison with Similar Compounds

Variations at Position 1 (N1-Substituent)

The benzyl group at N1 is a key site of structural diversity. Substitutions here influence steric bulk, electronic effects, and receptor binding:

Compound Name N1-Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 4-Fluorobenzyl 384.85 Not reported Enhanced metabolic stability due to fluorine
1-Benzyl analog (MLS000540375) Benzyl 380.90 Not reported Reduced electronegativity; lower bioavailability predicted
1-(2,6-Dichlorobenzyl) analog 2,6-Dichlorobenzyl 443.70 Not reported Increased steric hindrance; may reduce binding efficiency
1-(4-Methylbenzyl) analog (CAS 2358751-10-5) 4-Methylbenzyl 380.90 Not reported Methyl group enhances lipophilicity but may hinder polar interactions

Variations at Position 4 (C4-Substituent)

The methylsulfanyl group at C4 distinguishes the target compound from analogs with oxygen or sulfur-based substituents:

Compound Name C4-Substituent Molecular Weight (g/mol) Melting Point (°C) Activity Notes
Target Compound Methylsulfanyl 384.85 Not reported Improved lipophilicity; may enhance membrane permeability
4-(4-Chlorophenyl) analog (5c) 4-Chlorophenyl 414.00 122–124 Increased aromaticity; potential for π-π stacking
4-Phenyl-2-thioxo analog (6a) Phenyl, 2-thioxo 396.00 110–112 Thioxo group may alter redox properties
4-(4-Methoxyphenyl) analog (5e) 4-Methoxyphenyl 425.00 90–92 Methoxy group introduces electron-donating effects; may reduce reactivity

Variations at Position 6 (C6-Substituent)

The 4-chlorophenyl group at C6 is conserved in many analogs, but substituents on the adjacent benzyloxy or aryl groups vary:

Compound Name C6-Substituent Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound 4-Chlorophenyl 384.85 Not reported Optimized halogen interaction with receptors
4-((4-Fluorobenzyl)oxy)phenyl analog (5d) 4-((4-Fluorobenzyl)oxy)phenyl 476.00 160–162 Extended aromatic system; may improve binding but reduce solubility
6-(4-Methoxyphenyl) analog (MFCD03934056) 4-Methoxyphenyl 294.23 Not reported Methoxy group increases solubility but may weaken target affinity

Key Insight : The 4-chlorophenyl group at C6 is critical for target engagement, as seen in survivin modulator studies . Bulkier substituents (e.g., benzyloxy) may compromise solubility.

Research Findings and Pharmacological Implications

  • Anticancer Activity : Analogs with 4-chlorophenyl and fluorinated benzyl groups (e.g., target compound) show promise in DFT-QSAR studies for breast cancer (MCF-7) inhibition. The fluorine atom and methylsulfanyl group correlate with favorable binding energies (~−8.5 kcal/mol) .
  • Synthetic Yields : The target compound’s analogs are synthesized in moderate-to-high yields (53–85%), with the target’s synthesis likely following similar multi-step protocols involving cyclocondensation and Suzuki coupling .
  • Thermal Stability : Melting points for analogs range from 65°C to 303°C, suggesting that the target compound’s stability is intermediate, influenced by its substituents .

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